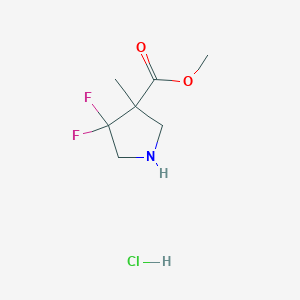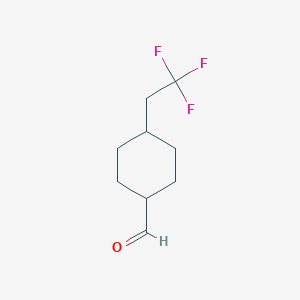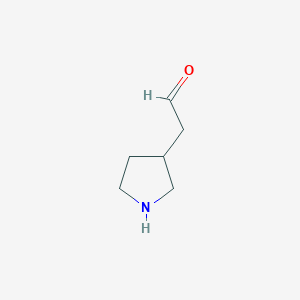
2-Amino-4-morpholinobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-morpholinobutan-1-ol is an organic compound with the molecular formula C8H18N2O2. It is a versatile molecule that finds applications in various fields, including chemistry, biology, and medicine. The compound features both an amino group and a morpholine ring, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-morpholinobutan-1-ol typically involves the reaction of morpholine with a suitable precursor, such as 4-chlorobutan-1-ol, under basic conditions. The reaction proceeds through nucleophilic substitution, where the morpholine ring attacks the carbon atom bearing the leaving group (chlorine), resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-morpholinobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-morpholinobutan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and as an intermediate in drug development.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-4-morpholinobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and morpholine ring enable the compound to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. These interactions can influence various biological pathways, leading to the desired therapeutic or biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-1-butanol: Similar structure but lacks the morpholine ring.
2-Amino-4-methylpyridinium-4-hydroxybenzolate: Contains an amino group but has a different ring structure.
2-Amino-4,4,4-trifluorobutanoic acid: Features an amino group and a different substituent on the butane chain.
Uniqueness
2-Amino-4-morpholinobutan-1-ol is unique due to the presence of both an amino group and a morpholine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C8H18N2O2 |
|---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
2-amino-4-morpholin-4-ylbutan-1-ol |
InChI |
InChI=1S/C8H18N2O2/c9-8(7-11)1-2-10-3-5-12-6-4-10/h8,11H,1-7,9H2 |
InChI-Schlüssel |
YLZHLGSKDIFCRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCC(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoate](/img/structure/B15305538.png)

![(2S)-2-[(methylsulfanyl)methyl]pyrrolidine](/img/structure/B15305546.png)
![2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B15305549.png)



![5-[(2-Methoxyethoxy)methyl]-1,3-oxazole](/img/structure/B15305575.png)



